![molecular formula C10H14O6 B14284070 Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol CAS No. 126380-42-5](/img/structure/B14284070.png)
Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol: is a chemical compound that combines the properties of acetic acid and a furan derivative. This compound is of interest due to its unique structure, which includes a furan ring and a dioxolane moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolane Moiety: The dioxolane ring is introduced via a reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Acetic Acid Group: The final step involves the esterification or acylation of the furan-dioxolane intermediate with acetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxolane moiety, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme mechanisms and metabolic pathways.
Medicine
Drug Development: Potential precursor for pharmaceutical compounds.
Industry
Material Science: Used in the development of polymers and resins.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The mechanism of action of acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the dioxolane moiety can form hydrogen bonds with polar functional groups. These interactions can modulate enzyme activity and influence biochemical pathways.
類似化合物との比較
Similar Compounds
Furan-2-carboxylic acid: Similar furan ring structure but lacks the dioxolane moiety.
2,5-Dimethylfuran: Similar furan ring but with different substituents.
1,3-Dioxolane: Contains the dioxolane ring but lacks the furan structure.
特性
CAS番号 |
126380-42-5 |
|---|---|
分子式 |
C10H14O6 |
分子量 |
230.21 g/mol |
IUPAC名 |
acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C8H10O4.C2H4O2/c9-5-6-1-2-7(12-6)8-10-3-4-11-8;1-2(3)4/h1-2,8-9H,3-5H2;1H3,(H,3,4) |
InChIキー |
YHQMIOSQMBEQRP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1COC(O1)C2=CC=C(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
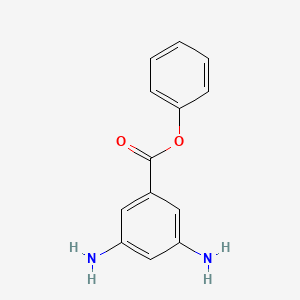
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
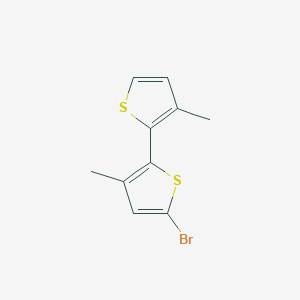
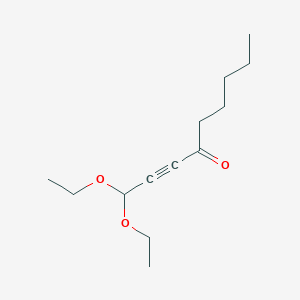

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
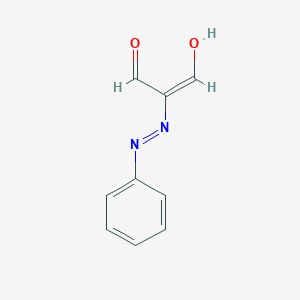
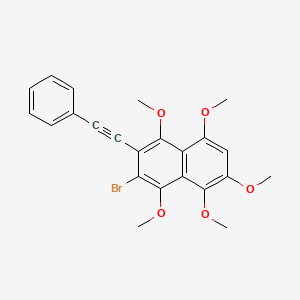
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)



![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
